D-Glucosone

Catalog No.
S564566
CAS No.
1854-25-7
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glucosone

CAS Number

1854-25-7

Product Name

D-Glucosone

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1

InChI Key

DCNMIDLYWOTSGK-HSUXUTPPSA-N

SMILES

Array

Synonyms

2-ketoglucose, arabino-hexosulose, D-arabino-2-hexosulose, glucosone, glucosone, D isomer

Canonical SMILES

C(C(C(C(C(=O)C=O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O

The exact mass of the compound D-Arabino-hexos-2-ulose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Ketoses - Supplementary Records. It belongs to the ontological category of ketoaldohexose in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

D-Glucosone (2-Keto-D-glucose) is a crystalline ketohexose derived from the oxidation of D-glucose at the C2 position. It serves as a key dicarbonyl intermediate in the Maillard reaction, a critical process for developing flavor, color, and aroma in food products and other materials. Unlike processes that rely on the in-situ degradation of common sugars like glucose or fructose, using purified D-Glucosone provides a direct, controllable entry point into specific reaction pathways, bypassing ambiguous initial steps and enabling more reproducible outcomes in both research and industrial applications.

Substituting D-Glucosone with its parent compound, D-glucose, is inefficient for controlled applications. The conversion of glucose to D-Glucosone in-situ requires an oxidation step that is often low-yield and introduces process variables and impurities that are difficult to separate, compromising final product quality and reproducibility. While D-fructose is also a reactive sugar, it degrades through different pathways, generating a distinct and more complex profile of carbonyl compounds, making it an unreliable substitute when a specific product profile derived from D-Glucosone is required. Procuring purified D-Glucosone eliminates the need for costly separations of unreacted glucose and provides a consistent starting point for predictable, high-yield chemical transformations.

Precursor Suitability: Accelerated Formation of Browning Products Compared to D-Glucose

D-Glucosone is a direct dicarbonyl intermediate in the Maillard reaction, bypassing the slower, oxidative initial steps required when starting from D-glucose. In TLC-based reactivity assays, D-Glucosone produces a colorimetric signal (red spot with TTC reagent) instantly at room temperature, whereas D-glucose requires heating at 100°C for ten minutes to generate a comparable signal, demonstrating substantially higher reactivity under mild conditions.

Evidence DimensionReactivity towards color formation
Target Compound DataInstantaneous red spot formation with TTC reagent at room temperature.
Comparator Or BaselineD-Glucose: Requires 10 minutes of heating at 100°C for red spot formation.
Quantified DifferenceQualitatively demonstrates significantly faster reactivity at lower thermal budget.
ConditionsThin Layer Chromatography (TLC) with triphenyltetrazolium chloride (TTC) spray reagent.

For industrial food processing or flavor synthesis, this higher reactivity allows for shorter reaction times and lower energy costs to achieve desired browning and flavor development.

Process Control: Avoids High Levels of Undesired Carbonyl Byproducts Generated from Fructose Degradation

While both fructose and D-Glucosone are reactive, fructose degradation generates a complex mixture of numerous reactive carbonyl species. After 7 days of incubation at 37°C, fructose degradation yielded 4.6- to 271.6-fold higher concentrations of various carbonyl byproducts (such as glyoxal and methylglyoxal) compared to glucose. D-Glucosone itself is one of the specific products formed from this degradation. By starting a process with pure D-Glucosone, researchers avoid the introduction of this complex and difficult-to-control mixture of reactive side-products inherent to fructose degradation.

Evidence DimensionFormation of carbonyl byproducts
Target Compound DataUsing D-Glucosone provides a single, defined dicarbonyl starting material.
Comparator Or BaselineD-Fructose: Generates 4.6 to 271.6-fold higher yields of various carbonyl degradation products compared to glucose after 7 days at 37°C.
Quantified DifferenceEliminates a complex mixture of byproducts, ensuring higher reaction specificity.
ConditionsIncubation in 200 mM sodium phosphate buffer at 37°C for 7 days.

This ensures higher process control and product purity, which is critical in synthesizing specific flavor compounds or in biomedical studies where byproduct reactivity can confound results.

Reproducibility in Biomedical Research: Direct Precursor for Advanced Glycation End-products (AGEs)

D-Glucosone is a key intermediate in the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and diabetic complications. Using D-Glucosone directly allows for the controlled study of these pathways, bypassing the variable and often slow initial stages of glucose-mediated glycation. The formation of AGEs from glucose is a complex, multi-step process, whereas D-Glucosone provides a direct entry point, leading to more reproducible formation of specific crosslinks like glucosepane. This is critical for developing standards and understanding specific mechanisms of protein damage.

Evidence DimensionPathway to AGE formation
Target Compound DataDirect dicarbonyl precursor to specific AGEs.
Comparator Or BaselineD-Glucose: Requires slow, multi-step conversion via Schiff base and Amadori rearrangement to form AGE precursors.
Quantified DifferenceProvides a more direct and controllable route for studying specific AGE formation pathways.
ConditionsIn vitro protein glycation models.

For researchers developing AGE inhibitors or studying the pathology of protein crosslinking, using D-Glucosone instead of glucose provides a more direct, rapid, and reproducible experimental system.

Flavor and Fragrance Synthesis: Controlled Production of Pyrazines and other Heterocycles

The high reactivity and defined dicarbonyl structure of D-Glucosone make it a preferred precursor for synthesizing specific heterocyclic flavor compounds. Its direct entry into the Maillard pathway allows for greater control over the formation of alkylpyrazines and other key aroma molecules compared to starting with less reactive sugars like glucose, enabling higher yields and more consistent product profiles.

Food Processing: Accelerating and Standardizing Non-Enzymatic Browning

In applications requiring consistent and rapid browning, such as baked goods or confectionery coatings, D-Glucosone can be used as a targeted additive. Its ability to initiate color formation more rapidly and at lower temperatures than D-glucose allows for better process control, reduced energy consumption, and a more standardized final product appearance.

Biomedical Research: In Vitro Modeling of Diabetic Complications and AGE Formation

D-Glucosone is the appropriate choice for creating reproducible models of protein damage by advanced glycation. By bypassing the slow, initial glycation steps of glucose, researchers can directly investigate the effects of key dicarbonyl intermediates and screen for potential AGE-inhibiting compounds with higher throughput and greater mechanistic clarity.

XLogP3

-2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

178.04773803 Da

Monoisotopic Mass

178.04773803 Da

Heavy Atom Count

12

Other CAS

26345-59-5
1854-25-7

Wikipedia

Glucosone

Dates

Last modified: 08-15-2023

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